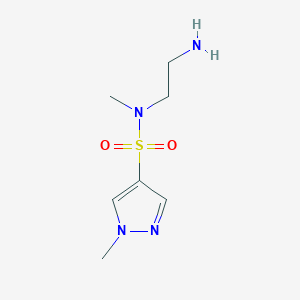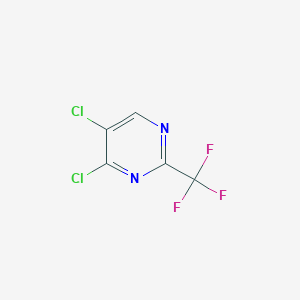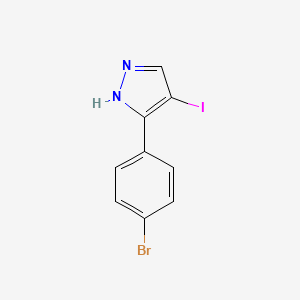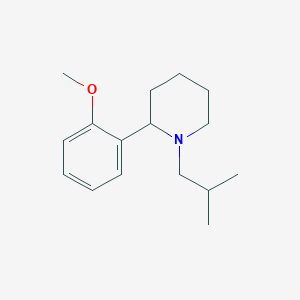
3-(7-Chloro-4-oxoquinolin-1(4H)-yl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(7-Chloro-4-oxoquinolin-1(4H)-yl)propanoic acid is a chemical compound that belongs to the quinolone family Quinolones are known for their broad-spectrum antibacterial properties and are widely used in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(7-Chloro-4-oxoquinolin-1(4H)-yl)propanoic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 7-chloro-4-oxoquinoline.
Alkylation: The 7-chloro-4-oxoquinoline undergoes alkylation with a suitable alkylating agent to introduce the propanoic acid moiety.
Reaction Conditions: The reaction is usually carried out under reflux conditions with a suitable solvent such as ethanol or methanol. The reaction mixture is then purified using column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: The reactions are carried out in large-scale reactors with precise control over temperature and pressure.
Catalysts: Catalysts such as palladium or platinum may be used to enhance the reaction rate and yield.
Purification: The final product is purified using techniques such as crystallization or distillation to ensure high purity.
化学反応の分析
Types of Reactions
3-(7-Chloro-4-oxoquinolin-1(4H)-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Quinoline derivatives with various functional groups.
Reduction: Alcohol derivatives of the original compound.
Substitution: Compounds with different halogen or functional group substitutions.
科学的研究の応用
3-(7-Chloro-4-oxoquinolin-1(4H)-yl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex quinoline derivatives.
Biology: Studied for its potential antibacterial and antiviral properties.
Medicine: Investigated for its potential use in developing new therapeutic agents.
Industry: Utilized in the synthesis of various industrial chemicals and materials.
作用機序
The mechanism of action of 3-(7-Chloro-4-oxoquinolin-1(4H)-yl)propanoic acid involves:
Molecular Targets: The compound targets bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication.
Pathways Involved: Inhibition of these enzymes leads to the disruption of DNA replication and cell division, ultimately causing bacterial cell death.
類似化合物との比較
Similar Compounds
Ciprofloxacin: A widely used quinolone antibiotic with similar antibacterial properties.
Levofloxacin: Another quinolone antibiotic known for its broad-spectrum activity.
Norfloxacin: A quinolone used primarily for urinary tract infections.
Uniqueness
3-(7-Chloro-4-oxoquinolin-1(4H)-yl)propanoic acid is unique due to its specific chemical structure, which imparts distinct properties and potential applications compared to other quinolones. Its ability to undergo various chemical reactions and its potential use in multiple scientific fields make it a compound of significant interest.
特性
分子式 |
C12H10ClNO3 |
|---|---|
分子量 |
251.66 g/mol |
IUPAC名 |
3-(7-chloro-4-oxoquinolin-1-yl)propanoic acid |
InChI |
InChI=1S/C12H10ClNO3/c13-8-1-2-9-10(7-8)14(5-3-11(9)15)6-4-12(16)17/h1-3,5,7H,4,6H2,(H,16,17) |
InChIキー |
ILFOMYQGZVIHEE-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C1Cl)N(C=CC2=O)CCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


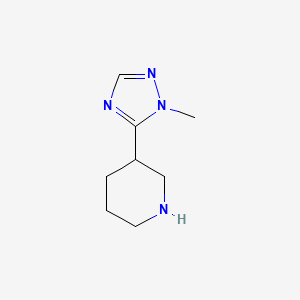
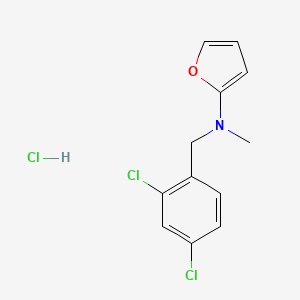


![Ethyl 3-azabicyclo[3.3.1]nonane-1-carboxylate](/img/structure/B11810446.png)

![N,8-Dimethylpyrido[2,3-d]pyridazin-5-amine](/img/structure/B11810452.png)
